molecular formula C13H12O3 B12536578 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one CAS No. 653597-76-3

3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one

Cat. No.: B12536578
CAS No.: 653597-76-3
M. Wt: 216.23 g/mol
InChI Key: DTXUIAMWHHGGPB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxybutenyl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzopyran core, which can be derived from commercially available starting materials.

    Hydroxybutenyl Group Introduction: The hydroxybutenyl group is introduced through a series of reactions, including aldol condensation and reduction. The reaction conditions often involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenyl group can be reduced to form a saturated hydroxybutyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanoic acid: Similar in structure but lacks the benzopyran core.

    4-Hydroxycoumarin: Contains a similar benzopyran structure but with different substituents.

    Warfarin: A well-known anticoagulant that also contains a benzopyran core.

Uniqueness

3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is unique due to its specific hydroxybutenyl substitution, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other similar compounds .

Properties

CAS No.

653597-76-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-[(3R)-3-hydroxybut-1-enyl]isochromen-1-one

InChI

InChI=1S/C13H12O3/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13(15)16-11/h2-9,14H,1H3/t9-/m1/s1

InChI Key

DTXUIAMWHHGGPB-SECBINFHSA-N

Isomeric SMILES

C[C@H](C=CC1=CC2=CC=CC=C2C(=O)O1)O

Canonical SMILES

CC(C=CC1=CC2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.